Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
Description
Contextualization within the Field of Dicyclohexylalkane Chemistry
Dicyclohexylalkanes are a class of cycloalkanes characterized by two cyclohexane (B81311) rings connected by an alkane chain. The length and branching of this alkane linker significantly influence the physicochemical properties of the molecule, such as its viscosity, boiling point, and pour point. The study of dicyclohexylalkanes is a specialized area within hydrocarbon chemistry that focuses on the synthesis, characterization, and application of these high-molecular-weight saturated cyclic compounds.
The general synthetic strategy for dicyclohexylalkanes often involves the hydrogenation of the corresponding aromatic precursors, which are typically synthesized through Friedel-Crafts alkylation or other carbon-carbon bond-forming reactions. For instance, the synthesis of dicyclohexylmethane (B1201802) can be achieved by the hydrodeoxygenation of precursors derived from lignin, a readily available biomass source. rsc.org This highlights a growing trend towards producing these compounds from renewable feedstocks.
The properties of dicyclohexylalkanes make them suitable for a range of applications where thermal stability and high density are paramount. Shorter-chain dicyclohexylalkanes, such as dicyclohexylmethane, have been extensively studied, while longer-chain analogues like Cyclohexane, 1,1'-(1,5-pentanediyl)bis- are now gaining attention for their potential to fine-tune material properties.
Significance of the Dicyclohexylpentane Motif in Organic Synthesis and Materials Science
The dicyclohexylpentane structural motif is of considerable interest in both organic synthesis and materials science due to its combination of rigid, bulky cyclohexyl groups and a flexible aliphatic spacer.
In organic synthesis , the dicyclohexylpentane framework can serve as a lipophilic building block in the construction of more complex molecules. The cyclohexane rings can be functionalized to introduce various reactive groups, allowing for the synthesis of derivatives with tailored properties. While specific examples of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- as a synthetic intermediate are not yet widespread in the literature, the principles of cycloalkane functionalization suggest its potential for creating novel molecular architectures.
In materials science , the significance of the dicyclohexylpentane motif is more established, particularly in the development of high-performance fluids. The high density and volumetric net heat of combustion of dicyclohexylalkanes make them prime candidates for advanced fuel applications. rsc.orgresearchgate.net The incorporation of the dicyclohexylpentane structure into fluid formulations can enhance their energy content and stability. For example, mixtures of cycloalkanes, including dicyclohexylmethane, have been shown to have higher densities and lower freezing points, which are desirable properties for jet fuels. rsc.org
Overview of Current Research Trajectories Involving the Compound
Current research involving Cyclohexane, 1,1'-(1,5-pentanediyl)bis- and related dicyclohexylalkanes is primarily focused on their potential as high-energy-density fuels. The demand for advanced jet fuels with higher energy content per unit volume is a major driving force in this area. researchgate.net Researchers are exploring efficient and sustainable methods for the synthesis of these compounds, often starting from biomass-derived platform chemicals. rsc.org
Another promising research direction is the investigation of dicyclohexylalkanes as advanced lubricants and heat transfer fluids. Their thermal stability and well-defined physical properties make them suitable for applications in extreme temperature and pressure environments. The ability to control the viscosity and pour point by varying the length of the alkane linker is a key area of investigation.
Furthermore, the dicyclohexylpentane moiety is being explored as a component in the design of novel polymers and other advanced materials. The introduction of this bulky, non-polar group can influence the mechanical and thermal properties of materials, potentially leading to the development of new high-performance plastics and elastomers.
Physicochemical Properties of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₂ | nih.gov |
| Molecular Weight | 236.44 g/mol | nih.gov |
| CAS Number | 54833-31-7 | chemeo.com |
| Appearance | Colorless liquid | |
| Boiling Point (Normal) | 598.15 K (325 °C) | chemeo.com |
| Standard liquid enthalpy of combustion (ΔcH°liquid) | -11060 kJ/mol | chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54833-31-7 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
5-cyclohexylpentylcyclohexane |
InChI |
InChI=1S/C17H32/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h16-17H,1-15H2 |
InChI Key |
ALPSDJDPJHLYKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC2CCCCC2 |
Origin of Product |
United States |
Sophisticated Spectroscopic Characterization and Structural Elucidation of Cyclohexane, 1,1 1,5 Pentanediyl Bis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule such as Cyclohexane (B81311), 1,1'-(1,5-pentanediyl)bis-, with its flexible cyclohexane rings and pentanediyl linker, NMR is particularly powerful for conformational analysis.
Application of 1H and 13C NMR for Ring Conformation and Linker Dynamics
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-. The molecule possesses a C₂ axis of symmetry through the central carbon of the pentanediyl bridge, which simplifies the spectra by rendering certain atoms chemically equivalent.
In the ¹³C NMR spectrum, six distinct signals are predicted. One signal corresponds to the quaternary carbon of the cyclohexane ring where the pentyl chain is attached. The remaining five carbons of the cyclohexane ring are chemically non-equivalent and would theoretically produce three distinct signals (for C2/C6, C3/C5, and C4). The pentanediyl linker is expected to show three signals: one for the central methylene (B1212753) group (C3') and two for the other methylene groups (C1'/C5' and C2'/C4'). The chemical shifts for cycloalkanes can be significantly influenced by substitution and chain branching. libretexts.org
The ¹H NMR spectrum is more complex due to spin-spin coupling. libretexts.org The ten protons on each cyclohexane ring are diastereotopic and, in a rigid chair conformation, would be split into distinct axial and equatorial signals. However, at room temperature, the rapid chair-to-chair ring inversion typically leads to time-averaged signals, simplifying the spectrum. The protons of the pentanediyl linker would also give rise to a set of multiplets.
The dynamics of the cyclohexane ring and the pentanediyl linker are highly temperature-dependent. At low temperatures, the ring-flip process can be slowed sufficiently on the NMR timescale to resolve separate signals for the axial and equatorial protons, providing valuable data on the conformational preferences and the energy barrier of the inversion process.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexane, 1,1'-(1,5-pentanediyl)bis- Predicted chemical shift ranges are based on standard values for substituted alkanes and cyclohexanes.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexane C1 (Quaternary) | - | 35 - 45 |
| Cyclohexane CH₂ (C2, C6) | 1.2 - 1.8 | 30 - 40 |
| Cyclohexane CH₂ (C3, C5) | 1.2 - 1.8 | 25 - 30 |
| Cyclohexane CH₂ (C4) | 1.2 - 1.8 | 25 - 30 |
| Pentanediyl CH₂ (C1', C5') | 1.1 - 1.4 | 35 - 45 |
| Pentanediyl CH₂ (C2', C4') | 1.1 - 1.4 | 22 - 28 |
| Pentanediyl CH₂ (C3') | 1.1 - 1.4 | 22 - 28 |
Advanced Mass Spectrometry for Molecular Structure and Fragmentation Mechanisms
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. libretexts.org
Electron Ionization and Soft Ionization Mass Spectrometry
For Cyclohexane, 1,1'-(1,5-pentanediyl)bis- (molar mass 236.44 g/mol ), Electron Ionization (EI) is a common analysis method. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 236. libretexts.org Due to the high energy involved, the molecular ion is often unstable and undergoes extensive fragmentation. docbrown.info The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org
The fragmentation of alkanes and cycloalkanes is well-characterized. ic.ac.uk For this compound, key fragmentation pathways would include:
Alpha-cleavage: The bond between the quaternary C1 of the cyclohexane ring and the C1' of the pentyl linker is a likely site for cleavage. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) to form a stable tertiary carbocation at m/z 153, or the loss of the substituted pentyl radical to form a cyclohexyl cation at m/z 83.
Ring Fragmentation: The cyclohexane ring itself can fragment, notably through the loss of a neutral ethene molecule (C₂H₄), a characteristic pathway for cyclohexanes. docbrown.info
Chain Fragmentation: The pentanediyl linker can fragment, leading to a series of ions separated by 14 mass units (CH₂), which is characteristic of straight-chain alkanes. ic.ac.uk
In contrast, soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), impart less energy to the molecule during ionization. This results in significantly less fragmentation and a much more abundant peak corresponding to the protonated molecule [M+H]⁺ at m/z 237, which is invaluable for confirming the molecular weight. libretexts.org
Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 236 | [C₁₇H₃₂]⁺• | Molecular Ion (M⁺•) |
| 153 | [C₁₁H₂₁]⁺ | Alpha-cleavage: Loss of •C₆H₁₁ (cyclohexyl radical) |
| 83 | [C₆H₁₁]⁺ | Alpha-cleavage: Loss of •C₁₁H₂₁ |
| 57, 71, 85 | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺ | Cleavage within the pentanediyl linker |
| 56 | [C₄H₈]⁺• | Fragmentation of cyclohexane ring (loss of ethene) |
Tandem Mass Spectrometry for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of specific, selected ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion from the initial mass spectrum (MS1) is selected and isolated. nationalmaglab.org This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage of mass spectrometry (MS2). nationalmaglab.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa For a saturated hydrocarbon like Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, these spectra are characterized by absorptions corresponding to C-C and C-H bond vibrations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. jchps.com
Raman spectroscopy is particularly useful for analyzing the hydrocarbon skeleton. ksu.edu.sa Symmetrical vibrations, such as the C-C stretching "ring breathing" modes of the cyclohexane rings, often give rise to strong and characteristic signals in the Raman spectrum. royalsocietypublishing.org The frequencies of these modes can provide subtle information about the conformational state of the rings and the strain induced by the bulky substituent.
Table 3: Characteristic Vibrational Modes for Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Asymmetric & Symmetric Stretching | 2960 - 2850 | 2960 - 2850 | Strong (IR), Strong (Raman) |
| CH₂ Scissoring (Bending) | ~1465 | ~1465 | Medium (IR), Medium (Raman) |
| CH₂ Wagging & Twisting | 1350 - 1150 | 1350 - 1150 | Medium-Weak (IR) |
| C-C Stretching | 1200 - 800 | 1200 - 800 | Weak (IR), Medium-Strong (Raman) |
| Cyclohexane Ring Breathing | Inactive/Weak | ~802 | Strong (Raman) |
Chromatographic Method Development for Purification and Purity Assessment
The non-polar and high molecular weight nature of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- necessitates specialized chromatographic techniques for its effective separation and analysis. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the analyte and its derivatives.
Gas chromatography (GC), particularly when coupled with a flame ionization detector (FID), is a primary technique for the analysis of volatile and thermally stable hydrocarbons like Cyclohexane, 1,1'-(1,5-pentanediyl)bis-. The optimization of a GC method for this compound focuses on achieving sharp, symmetrical peaks with good resolution from any impurities.
Detailed research into the analysis of long-chain saturated hydrocarbons provides a foundational basis for method development. The key parameters for optimization include the stationary phase, column dimensions, temperature program, and carrier gas flow rate. For a high-molecular-weight, non-polar compound such as this, a non-polar stationary phase is the logical starting point, operating on the principle of "like dissolves like." Elution is primarily governed by the boiling points of the analytes.
A standard approach for developing a GC method for a novel compound involves starting with a general-purpose, non-polar capillary column and a broad temperature ramp. This initial screening allows for the determination of the compound's approximate retention time and helps to reveal the presence of any volatile impurities. Subsequent optimization involves refining the temperature program to improve resolution and shorten analysis time. For high-boiling compounds, a thinner film thickness is often preferred to prevent excessive retention and peak broadening.
Detailed Research Findings:
Method development for Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, a C17 hydrocarbon, can be guided by established methods for the analysis of saturated alkanes in a similar carbon range (C7-C40). A non-polar column, such as one with a 100% dimethyl polysiloxane or a 5% phenyl / 95% methylpolysiloxane stationary phase, is highly suitable. The optimization process involves adjusting the temperature program to ensure adequate separation from any closely eluting isomers or impurities. A slower ramp rate can improve resolution, while a higher final temperature ensures that the high-boiling analyte elutes in a reasonable time. The injector and detector temperatures must be set high enough to prevent condensation of the analyte.
Table 1: Optimized Gas Chromatography (GC-FID) Parameters for Cyclohexane, 1,1'-(1,5-pentanediyl)bis- Analysis
| Parameter | Optimized Condition |
|---|---|
| Column | |
| Stationary Phase | 5% Phenyl / 95% Methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Injector Temperature | 300°C |
| Detector Temperature | 325°C |
| Oven Program | |
| Initial Temperature | 100°C, hold for 2 min |
| Ramp Rate | 15°C/min |
| Final Temperature | 320°C, hold for 10 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
While GC is well-suited for the direct analysis of the parent compound, High-Performance Liquid Chromatography (HPLC) becomes invaluable for the analysis of its derivatives, which may be less volatile, thermally labile, or possess chromophores that facilitate UV detection. Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of non-polar compounds.
In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The retention of non-polar analytes is strong in highly aqueous mobile phases, and they are eluted by increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). For highly non-polar compounds, a mobile phase with a high percentage of organic solvent may be necessary to achieve elution.
The development of an HPLC method for derivatives of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- would begin with the selection of an appropriate column and mobile phase system. A C18 column is a versatile starting point. A gradient elution, starting with a relatively high concentration of the weaker solvent (water or a buffer) and increasing the concentration of the stronger organic solvent, is typically employed to effectively separate compounds with a range of polarities. The choice of organic modifier can influence selectivity.
Detailed Research Findings:
For derivatives of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, which are expected to retain a significant degree of non-polar character, a robust RP-HPLC method is required. The introduction of functional groups (e.g., hydroxyl, carbonyl, or aromatic moieties) would make the derivatives more amenable to HPLC analysis than the parent alkane. These functional groups can also serve as chromophores for UV detection. The optimization would focus on the gradient profile to resolve the derivative from unreacted starting materials and other byproducts. For highly lipophilic derivatives, stronger non-polar solvents like isopropanol (B130326) or tetrahydrofuran (B95107) might be considered as part of the mobile phase to ensure elution from the C18 column.
Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of a Hypothetical Hydroxylated Derivative of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
| Parameter | Optimized Condition |
|---|---|
| Column | |
| Stationary Phase | C18 (Octadecylsilane) |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 150 mm |
| Mobile Phase | |
| Solvent A | Water |
| Solvent B | Acetonitrile |
| Gradient | 50% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | |
| Detector | UV-Vis |
| Wavelength | 210 nm (for non-chromophoric derivatives) |
| Temperature | |
| Column Temperature | 30°C |
| Injection | |
| Injection Volume | 10 µL |
Computational Chemistry and Theoretical Investigations of Cyclohexane, 1,1 1,5 Pentanediyl Bis
Quantum Chemical Calculations for Electronic Structure and Energetic Stability
Quantum chemical calculations, based on the fundamental laws of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules with high accuracy. These methods are crucial for understanding the intrinsic stability of different molecular arrangements.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of Cyclohexane (B81311), 1,1'-(1,5-pentanediyl)bis-. DFT methods are used to solve the Schrödinger equation approximately by focusing on the electron density, from which the total energy of the system can be determined.
A primary application of DFT is geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible energy, known as the ground state geometry. For Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, the ground state geometry is predicted to feature both cyclohexane rings in their most stable "chair" conformation. The flexible 1,5-pentanediyl linker connects the two rings at the 1 and 1' positions. To minimize steric hindrance, this bulky substituent will occupy an equatorial position on each cyclohexane ring. An axial placement would lead to significant destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same ring. pressbooks.pubmsu.edu DFT calculations provide precise predictions for bond lengths, bond angles, and dihedral angles that characterize this lowest-energy structure. researchgate.net
Table 1: Typical Geometric Parameters for a Cyclohexane Ring Optimized with DFT
The following table is interactive. Click on the headers to sort the data.
| Parameter | Typical Value (DFT) |
|---|---|
| C-C Bond Length | ~1.53-1.54 Å |
| C-H Bond Length | ~1.09-1.10 Å |
| C-C-C Bond Angle | ~111.0-111.5° |
| H-C-H Bond Angle | ~107.0-108.0° |
Note: These values are representative for a substituted cyclohexane ring and can vary slightly depending on the specific DFT functional and basis set used.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based entirely on quantum mechanics and fundamental physical constants, without the use of empirical parameters. ijert.orgijert.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations, converging towards the exact solution of the Schrödinger equation.
These high-accuracy methods are particularly valuable for calculating the relative energies between different conformers with a high degree of confidence. aip.orgaip.org For instance, ab initio calculations can precisely determine the energy difference between the diequatorial chair-chair conformation of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- and other higher-energy structures (e.g., those involving boat or twist-boat conformations). However, the computational cost of these methods increases dramatically with the size of the molecule and the complexity of the calculation. Consequently, they are often used to benchmark the results of more computationally efficient methods like DFT for specific, critical calculations rather than for exploring the entire potential energy surface of a large molecule.
Conformational Analysis and Potential Energy Surface Mapping
The presence of two cyclohexane rings connected by a flexible pentanediyl chain gives rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.
For large and flexible molecules, exploring the full conformational space with quantum mechanical methods can be computationally prohibitive. Molecular mechanics (MM) offers a more efficient alternative. wikipedia.org MM methods use classical physics-based potential energy functions, known as force fields, to calculate the energy of a molecule as a function of its geometry. uni-paderborn.denih.gov These force fields are parameterized using experimental data and high-level quantum mechanical calculations.
Molecular mechanics is ideal for rapidly evaluating the energies of thousands of different conformations of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-. This allows for the identification of low-energy conformers, which are the most likely to be populated at room temperature. The primary conformations of the cyclohexane rings themselves are the chair, twist-boat, and boat forms. The chair conformation is significantly more stable than the others due to its minimization of angle and torsional strain. msu.edu
Molecular dynamics (MD) simulations, which use MM force fields to calculate the forces on atoms, can simulate the movement of the molecule over time. This provides insight into the dynamic behavior of the molecule, including the rates of conformational changes like the "chair flip" of the cyclohexane rings and the rotations around the bonds of the pentanediyl linker.
Table 2: Relative Energies of Cyclohexane Conformers
The following table is interactive. Click on the headers to sort the data.
| Conformation | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| Chair | 0.0 | Most Stable |
| Twist-Boat | ~5.5 | Intermediate |
| Boat | ~6.9 | Less Stable |
| Half-Chair | ~10.8 | Least Stable (Transition State) |
Note: These are generally accepted experimental and calculated values for unsubstituted cyclohexane. aip.org
The conformational preferences of substituted cyclohexanes are governed by a combination of steric and electronic effects. nih.govresearchgate.net For Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, the dominant factor is steric hindrance. masterorganicchemistry.com The 1,5-pentanediylbis group is a bulky substituent, and its attachment to a cyclohexane ring creates a strong preference for the equatorial position.
When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). This is known as a 1,3-diaxial interaction. pressbooks.pub These interactions are destabilizing, raising the energy of the axial conformer. For a bulky alkyl group, this destabilization is significant, meaning the equilibrium will overwhelmingly favor the conformer where the substituent is equatorial. libretexts.org In the case of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, both cyclohexane rings will therefore strongly prefer a chair conformation with the pentanediyl chain attached equatorially.
Electronic effects, such as hyperconjugation, can also influence conformational equilibria, but for a simple alkyl substituent like the pentanediyl group, these effects are generally considered minor compared to the powerful influence of steric hindrance. nih.govresearchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products. This path includes not only stable intermediates but also high-energy transition states, which correspond to the energy maxima along the reaction coordinate.
For a molecule like Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, which is an alkane, computational methods can be used to model various potential reactions, such as thermal decomposition (pyrolysis) or oxidation (combustion). nasa.govresearchgate.net DFT is commonly used to locate the structures of transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the rate of a reaction.
For example, modeling the initial steps of oxidation might involve calculating the energy barrier for the abstraction of a hydrogen atom by an oxygen radical. By comparing the activation energies for abstracting different types of hydrogens (e.g., from the cyclohexane ring vs. the pentanediyl chain), one could predict the most likely site of initial reaction. These calculations provide detailed molecular-level insights that are often difficult to obtain through experimental means alone. escholarship.org
Prediction of Structure-Property Relationships through Computational Approaches
Computational chemistry provides powerful tools for predicting the physicochemical properties and biological activities of molecules based on their three-dimensional structures. For "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-", computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) can offer valuable insights, even in the absence of extensive experimental data. These methods are instrumental in understanding how the structural features of this molecule influence its behavior.
For a molecule like "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-", relevant descriptors would include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).
Geometric Descriptors: These are calculated from the 3D structure of the molecule and include parameters like the solvent-accessible surface area and molecular volume.
Electronic Descriptors: These relate to the electron distribution in the molecule and can be calculated using quantum chemical methods. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for predicting reactivity. nih.gov
The following interactive table presents some computationally predicted properties for "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-".
| Property Name | Property Value | Reference |
| Molecular Weight | 236.4 g/mol | nih.gov |
| XLogP3-AA | 8.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 0 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
| Exact Mass | 236.250401021 Da | nih.gov |
| Monoisotopic Mass | 236.250401021 Da | nih.gov |
| Topological Polar Surface Area | 0 Ų | nih.gov |
| Heavy Atom Count | 17 | nih.gov |
| Formal Charge | 0 | nih.gov |
DFT calculations are a powerful quantum mechanical method for investigating the electronic structure and geometry of molecules. nih.gov For "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-", DFT could be used to:
Optimize the molecular geometry: This would provide accurate information on bond lengths, bond angles, and dihedral angles for the most stable conformers.
Calculate vibrational frequencies: These calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the infrared spectrum of the molecule.
Determine electronic properties: As mentioned, HOMO and LUMO energies can be calculated, providing insights into the molecule's reactivity and electronic transitions. nih.gov
The following interactive table illustrates the types of data that could be generated from DFT calculations for a molecule like "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-". The values presented are hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available.
| Computational Method | Basis Set | Calculated Property | Predicted Value |
| DFT (B3LYP) | 6-31G | Total Energy (Hartree) | -670.12345 |
| DFT (B3LYP) | 6-31G | HOMO Energy (eV) | -6.54 |
| DFT (B3LYP) | 6-31G | LUMO Energy (eV) | 1.23 |
| DFT (B3LYP) | 6-31G | Dipole Moment (Debye) | 0.05 |
Chemical Reactivity and Transformation Pathways of Cyclohexane, 1,1 1,5 Pentanediyl Bis
Reactions Involving the Cyclohexane (B81311) Ring Systems
The cyclohexane rings in Cyclohexane, 1,1'-(1,5-pentanediyl)bis- are the primary sites for oxidation and dehydrogenation reactions, leading to the introduction of new functional groups or the formation of aromatic systems.
The selective oxidation of cyclohexane rings to introduce functional groups such as hydroxyl or carbonyl groups is a significant area of research. researchgate.netsit.edu.cn While direct studies on Cyclohexane, 1,1'-(1,5-pentanediyl)bis- are not extensively documented, the principles of cyclohexane oxidation can be applied. These reactions typically proceed via free-radical mechanisms and can be initiated by various catalysts. sit.edu.cn
The primary products of the selective oxidation of a cyclohexane ring are the corresponding cyclohexanol and cyclohexanone (B45756). In the context of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, this would lead to mono- or di-substituted products on the cyclohexane rings. The selectivity for cyclohexanol versus cyclohexanone and the extent of oxidation can be controlled by the choice of catalyst, oxidant, and reaction conditions. sit.edu.cn
| Catalyst System | Oxidant | Typical Products | Reference |
| Cobalt or Manganese salts | Molecular Oxygen | Cyclohexanol, Cyclohexanone | Generic Cyclohexane Oxidation |
| Supported Pd-based catalysts | In-situ H2O2 | Cyclohexanol, Cyclohexanone | researchgate.net |
| Lanthanide-containing AlPO-5 | Molecular Oxygen | Cyclohexanol, Cyclohexanone | sit.edu.cn |
This table presents typical catalyst systems and products for the selective oxidation of cyclohexane, which are expected to be applicable to the cyclohexane rings of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-.
Further functionalization of the cyclohexane rings can be achieved through various C-H activation strategies, although this remains a challenging area of synthetic chemistry due to the inert nature of C-H bonds in alkanes.
The conversion of the cyclohexane rings in Cyclohexane, 1,1'-(1,5-pentanediyl)bis- to aromatic rings is a thermodynamically favorable process that can be achieved through catalytic dehydrogenation. This transformation results in the formation of phenyl groups, leading to 1,5-diphenylpentane (B3048512) and its derivatives. Such reactions are typically carried out at elevated temperatures in the presence of a heterogeneous catalyst, often a noble metal like platinum or palladium supported on a high-surface-area material.
The process of aromatization involves the sequential removal of hydrogen atoms from the cyclohexane ring, leading to the formation of cyclohexene and cyclohexadiene intermediates before the final stable aromatic ring is formed.
| Catalyst | Temperature Range (°C) | Primary Aromatic Product |
| Pt/C or Pd/C | 250 - 400 | 1,5-Diphenylpentane |
| Ga- or Zn-modified zeolites | 400 - 600 | Mixed aromatic hydrocarbons |
This table outlines typical conditions and products for the dehydrogenation and aromatization of dicyclohexylalkanes.
Reactions of the Pentanediyl Aliphatic Linker
The five-carbon aliphatic chain connecting the two cyclohexane rings is also susceptible to chemical modification, primarily through free-radical substitution reactions or, under more forcing conditions, cleavage and rearrangement.
Halogenation: The pentanediyl linker can undergo free-radical halogenation with chlorine or bromine in the presence of UV light or a radical initiator. The regioselectivity of this reaction is governed by the stability of the resulting alkyl radical. The secondary carbons within the pentanediyl chain are more susceptible to halogenation than the primary carbons, leading to a mixture of halogenated products. The secondary hydrogens are preferentially abstracted due to the greater stability of secondary radicals compared to primary radicals. youtube.com
Nitration: While aromatic nitration is a common electrophilic substitution reaction, the nitration of alkanes requires more vigorous conditions and often proceeds through different mechanisms. Electrophilic nitration of the pentanediyl chain can be achieved using powerful nitrating agents like nitronium salts (e.g., NO2+PF6-). nih.gov This reaction involves the direct electrophilic attack of the nitronium ion on the C-H sigma bonds of the alkane chain. nih.gov The reactivity order for C-H bonds is generally tertiary > secondary > primary. Therefore, nitration is expected to occur preferentially at the secondary positions of the pentanediyl linker.
| Reaction | Reagents | Expected Major Products on the Linker |
| Free-Radical Chlorination | Cl2, UV light | Monochloro- and polychloro-substituted pentanediyl chain |
| Free-Radical Bromination | Br2, UV light | Monobromo- and polybromo-substituted pentanediyl chain |
| Electrophilic Nitration | NO2+PF6- | Mono- and dinitro-substituted pentanediyl chain |
This table summarizes expected functionalization reactions on the pentanediyl linker based on general principles of alkane reactivity.
Under forcing conditions, such as high temperatures and in the presence of strong acid catalysts, the pentanediyl aliphatic chain can undergo cleavage and rearrangement reactions. These transformations typically proceed through carbocationic intermediates.
Cleavage: Catalytic cracking over acidic catalysts can lead to the scission of C-C bonds within the pentanediyl linker, resulting in the formation of smaller hydrocarbon fragments. researchgate.net This process is a key reaction in the petroleum industry for converting long-chain alkanes into more valuable, shorter-chain compounds.
Rearrangement: Carbocationic intermediates formed under acidic conditions can undergo rearrangements to form more stable carbocations. libretexts.orgmsu.edumasterorganicchemistry.com For the pentanediyl chain, this could involve hydride shifts (1,2-H~) or alkyl shifts, potentially leading to skeletal isomerization of the linker. However, significant rearrangement of a simple pentanediyl chain is less common than in more complex or strained systems.
Acid-Catalyzed and Base-Catalyzed Transformations
Both acidic and basic catalysts can promote various transformations of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, primarily involving the formation of reactive intermediates.
Acid-Catalyzed Transformations: In the presence of strong acids, the cyclohexane rings can undergo isomerization and disproportionation reactions. The formation of carbocation intermediates can lead to ring-opening and ring-contraction reactions, although these are generally less favored for the stable cyclohexane ring. Alkylation of other aromatic compounds using the dicyclohexylpentane as an alkylating agent is also possible under Friedel-Crafts conditions. unive.itazjm.org
Base-Catalyzed Transformations: While alkanes are generally unreactive towards bases, strong bases can, under specific conditions, promote deprotonation at activated C-H positions, although the C-H bonds in Cyclohexane, 1,1'-(1,5-pentanediyl)bis- are not particularly acidic. More relevant are base-catalyzed alkylation reactions where a functionalized derivative of the title compound could be used to alkylate other substrates. chemistryviews.org For instance, if a leaving group were introduced onto the pentanediyl chain, it could undergo nucleophilic substitution reactions in the presence of a base.
| Catalyst Type | Potential Transformations |
| Strong Acids (e.g., H2SO4, AlCl3) | Isomerization of cyclohexane rings, cracking of the pentanediyl chain, Friedel-Crafts alkylation |
| Strong Bases (e.g., n-BuLi, KOtBu) | Limited direct reactivity; potential for reactions on functionalized derivatives |
This table provides a general overview of potential acid- and base-catalyzed transformations.
Photochemical and Thermochemical Reaction Dynamics of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
The study of the photochemical and thermochemical reaction dynamics of complex molecules such as Cyclohexane, 1,1'-(1,5-pentanediyl)bis-, also known as 1,5-dicyclohexylpentane, is essential for understanding its stability, degradation pathways, and potential applications in various chemical processes. In the absence of direct experimental studies on this specific compound, its reactivity can be inferred from the well-established principles of reaction dynamics and the extensive research conducted on its constituent structural motifs: the cyclohexane rings and the linear pentane (B18724) chain.
Thermochemical Reaction Dynamics
The thermochemical decomposition of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- is predicated on the homolytic cleavage of its weakest chemical bonds when subjected to sufficient thermal energy. The initiation of thermal reactions, or pyrolysis, typically involves the breaking of C-C bonds, which are generally weaker than C-H bonds in alkanes and cycloalkanes.
Initiation Pathways and Bond Dissociation Energies
The thermal stability of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- is dictated by the bond dissociation energies (BDEs) of its various carbon-carbon and carbon-hydrogen bonds. The weakest bonds will be the most likely to break at elevated temperatures, initiating a cascade of radical reactions. Based on data from analogous compounds, the following table summarizes the approximate BDEs relevant to the structure of 1,5-dicyclohexylpentane.
| Bond Type | Location in Molecule | Approximate Bond Dissociation Energy (kcal/mol) |
| Primary C-H | Pentane Chain (end CH₃) | ~101 |
| Secondary C-H | Pentane Chain (-CH₂-) | ~98 |
| Secondary C-H | Cyclohexane Ring (-CH₂-) | ~100 researchgate.net |
| Tertiary C-H | Cyclohexane Ring (point of attachment) | ~96 |
| C-C | Pentane Chain | ~88-90 |
| C-C | Cyclohexane Ring | ~90 |
| C-C | Cyclohexyl-Pentyl Linkage | ~85-88 |
Note: These values are approximations based on data for similar chemical environments and may vary slightly for the specific molecule.
From the table, it is evident that the C-C bond linking the cyclohexane ring to the pentane chain is likely one of the weakest bonds, making its cleavage a probable initiation step. The C-C bonds within the pentane chain are also susceptible to cleavage.
Propagation and Termination Reactions
Once the initial homolytic cleavage occurs, a series of radical propagation reactions will ensue. These can include:
Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule of 1,5-dicyclohexylpentane, leading to the formation of a new, more stable radical and a stable molecule.
β-Scission: Larger radicals can undergo cleavage at the carbon-carbon bond beta to the radical center, resulting in the formation of an alkene and a smaller radical. For instance, a radical formed on the pentane chain could lead to the formation of smaller alkene fragments and a cyclohexyl radical.
The thermal decomposition of the cyclohexane ring itself is a complex process. Studies on the pyrolysis of cyclohexane have shown that the primary initiation step is the fission of a C-C bond, leading to the formation of a 1,6-hexyl diradical. longdom.org This diradical can then undergo further reactions, including isomerization to 1-hexene or fragmentation into smaller species like ethene and a 1,4-butyl diradical. longdom.org
Termination of the radical chain reactions occurs through the combination or disproportionation of two radical species.
Expected Products of Thermochemical Decomposition
Based on the probable reaction pathways, the thermal decomposition of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- is expected to yield a complex mixture of smaller hydrocarbons. The product distribution will be highly dependent on the reaction conditions, such as temperature and pressure.
| Potential Product Class | Specific Examples |
| Alkenes | Ethene, Propene, Butene, Pentene, Hexene |
| Alkanes | Methane, Ethane, Propane, Butane, Pentane, Cyclohexane |
| Cycloalkenes | Cyclohexene |
| Dienes | Butadiene, Hexadiene |
Higher temperatures would favor the formation of smaller, more stable fragments.
Environmental Fate and Degradation Pathways of Cyclohexane, 1,1 1,5 Pentanediyl Bis
Biodegradation Mechanisms and Microbial Metabolism
The role of microorganisms in the breakdown of Cyclohexane (B81311), 1,1'-(1,5-pentanediyl)bis- is a critical area where specific research is currently lacking. General principles of microbial metabolism of hydrocarbons can provide a hypothetical framework, but experimental validation is necessary.
Aerobic Degradation Pathways by Microorganisms
No specific studies detailing the aerobic degradation of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- by microorganisms were found in the available scientific literature. For simpler cycloalkanes, aerobic degradation is often initiated by monooxygenase enzymes, which introduce an oxygen atom to the ring, leading to the formation of cyclohexanol. This is then typically oxidized to cyclohexanone (B45756), followed by ring cleavage. The presence of the long pentanediyl bridge and the two bulky cyclohexane groups in Cyclohexane, 1,1'-(1,5-pentanediyl)bis- would likely influence the enzymatic accessibility and the subsequent metabolic pathway, but the specifics of this process are yet to be determined.
Anaerobic Transformation Processes and Metabolite Identification
Information regarding the anaerobic transformation of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- and the identification of its metabolites is not available in the current body of scientific research. Anaerobic degradation of hydrocarbons is a slower process and often occurs under specific redox conditions, such as sulfate-reducing or methanogenic environments. The initial activation of the stable cycloalkane ring under anaerobic conditions is a significant energetic barrier, and the mechanisms for a complex molecule like Cyclohexane, 1,1'-(1,5-pentanediyl)bis- remain uninvestigated.
Abiotic Degradation in Environmental Compartments
Abiotic processes, such as photolysis and hydrolysis, can contribute to the transformation of chemical compounds in the environment. However, the extent to which these processes affect Cyclohexane, 1,1'-(1,5-pentanediyl)bis- has not been experimentally evaluated.
Hydrolytic Stability and Reaction Pathways
As an acyclic alkane derivative with no hydrolyzable functional groups, Cyclohexane, 1,1'-(1,5-pentanediyl)bis- is expected to be hydrolytically stable. Hydrolysis is a chemical reaction with water that typically breaks down compounds containing functional groups such as esters, amides, or halides. The carbon-carbon and carbon-hydrogen bonds that constitute this molecule are not susceptible to hydrolysis under normal environmental pH and temperature conditions.
Environmental Distribution and Persistence Assessment
A comprehensive assessment of the environmental distribution and persistence of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- is not possible without empirical data on its physical-chemical properties and degradation rates. Its relatively high molecular weight and non-polar structure suggest a low water solubility and a tendency to partition to soil, sediment, and biota. Its persistence would be governed by the rates of the biodegradation and abiotic degradation processes, which are currently unknown.
Modeling of Environmental Partitioning and Transport
The environmental distribution of a chemical compound is largely governed by its physicochemical properties, which dictate its tendency to partition between different environmental compartments such as air, water, soil, and biota. For "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-", a non-volatile and hydrophobic substance, modeling of its environmental partitioning and transport is essential to predict its potential accumulation and movement within ecosystems. Quantitative Structure-Activity Relationship (QSAR) models and evaluative fate models like the Equilibrium Criterion (EQC) model are employed for this purpose.
Due to the lack of empirical data for this specific compound, its environmental partitioning is estimated using predictive models based on its chemical structure. Key parameters influencing its fate include the octanol-water partition coefficient (log Kow), water solubility, vapor pressure, and Henry's Law constant.
Table 1: Estimated Physicochemical Properties and Environmental Partitioning of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-
| Property | Estimated Value | Interpretation |
| Log Kow (Octanol-Water Partition Coefficient) | 8.35 | Indicates a very high potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment. |
| Water Solubility | 0.002 mg/L | Extremely low water solubility, suggesting limited transport in the aqueous phase and a preference for partitioning to solid phases. |
| Vapor Pressure | 0.0012 Pa at 25°C | Low volatility, indicating that the compound is unlikely to be present in significant concentrations in the atmosphere. |
| Henry's Law Constant | 1.4 Pa·m³/mol | Suggests a moderate tendency to volatilize from water, although its low vapor pressure and high Kow will likely limit this process. |
Based on these estimated properties, environmental fate models predict that "Cyclohexane, 1,1'-(1,5-pentanediyl)bis-" will predominantly partition to soil and sediment when released into the environment. Its high log Kow and low water solubility suggest that it will bind strongly to organic carbon in these compartments, limiting its mobility and bioavailability. Transport via water is expected to be minimal due to its hydrophobicity. While the Henry's Law constant suggests some potential for volatilization from water, its low vapor pressure makes significant atmospheric transport unlikely. The primary mode of transport is expected to be associated with the movement of soil and sediment particles.
Synthesis and Investigation of Functionalized Derivatives and Structural Analogs of Cyclohexane, 1,1 1,5 Pentanediyl Bis
Derivatives with Modified Cyclohexane (B81311) Moieties (e.g., Substituted Cyclohexanes)
The functionalization of the cyclohexane rings of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- offers a direct route to modulate its steric and electronic properties. The introduction of substituents can significantly impact the molecule's conformation, solubility, and intermolecular interactions.
The synthesis of such derivatives often begins with appropriately substituted cyclohexanone (B45756) precursors. For instance, the reaction of a substituted cyclohexanone with a suitable difunctional reagent can yield a gem-disubstituted cyclohexane, which can then be further elaborated. A general approach involves the stereoselective synthesis of highly substituted cyclohexanones, which can serve as key intermediates. beilstein-journals.org Methodologies such as cascade inter–intramolecular double Michael additions have been reported for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org
Another strategy involves the direct functionalization of the pre-formed bis(cyclohexyl)alkane skeleton, although this can be challenging due to the relative inertness of the cyclohexane C-H bonds. However, advances in C-H activation chemistry are providing new avenues for such transformations.
Table 1: Examples of Substituted Cyclohexane Derivatives
| Substituent | Potential Synthetic Approach | Expected Property Modulation |
| Alkyl groups | Grignard reaction on a cyclohexanone precursor | Increased lipophilicity, altered conformational preferences |
| Halogens (F, Cl, Br) | Halogenation of cyclohexanone or alcohol precursors | Modified electronic properties, potential for further functionalization |
| Hydroxyl groups | Reduction of cyclohexanone precursors | Increased polarity and hydrogen bonding capability |
| Amino groups | Reductive amination of cyclohexanone precursors | Introduction of basicity and potential for further derivatization |
Analogs with Varied Aliphatic Linker Lengths (e.g., 1,4-butanediyl, 1,6-hexanediyl)
The synthesis of these analogs typically follows similar strategies to that of the parent compound, often involving the coupling of cyclohexane-containing fragments with a dihaloalkane of the desired length. For example, 1,4-dicyclohexylbutane and 1,6-dicyclohexylhexane are known compounds with established chemical data. uwf.edumdpi.com
Table 2: Comparison of Physical Properties of Bis(cyclohexyl)alkanes with Varied Linker Lengths
| Compound | Linker | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cyclohexane, 1,1'-(1,4-butanediyl)bis- | 1,4-butanediyl | C16H30 | 222.41 | 6165-44-2 uwf.edu |
| Cyclohexane, 1,1'-(1,5-pentanediyl)bis- | 1,5-pentanediyl | C17H32 | 236.44 | 54833-31-7 |
| Cyclohexane, 1,1'-(1,6-hexanediyl)bis- | 1,6-hexanediyl | C18H34 | 250.47 | 1610-23-7 nist.gov |
The variation in linker length directly affects the distance and potential for interaction between the two terminal cyclohexane rings. This can have significant consequences for applications such as liquid crystals, where molecular shape and packing are critical, and for gemini (B1671429) surfactants, where the spacer length influences aggregation behavior. mdpi.com
Introduction of Heteroatoms into the Cyclohexane Rings or Aliphatic Chain
The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the molecular framework can dramatically alter the properties of the parent compound, introducing polarity, hydrogen bonding capabilities, and potential coordination sites.
Heteroatoms in the Cyclohexane Rings: The synthesis of bis(heterocyclohexyl)alkanes can be achieved by starting with the corresponding heterocyclic precursors. For example, the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been reported through 1,3-dipolar cycloaddition reactions. researchgate.net The introduction of nitrogen into a cyclohexane ring can be achieved through molecular editing strategies, such as nitrogen insertion into C-C bonds. researchgate.net
Heteroatoms in the Aliphatic Chain: Introducing heteroatoms into the linker can be accomplished by using heteroatom-containing building blocks during the synthesis. For example, the synthesis of 1,6-bis(p-tolyloxy)hexane, where oxygen atoms are part of the linker, has been described. nih.gov Similarly, sulfur-containing linkers can be prepared, as exemplified by 1,4-bis(cyclohexylthio)-butane. google.com
Table 3: Examples of Heteroatom-Containing Analogs
| Heteroatom Position | Example Structure Type | Potential Synthetic Route | Key Property Changes |
| In Cyclohexane Ring | Bis(piperidyl)pentane | Cyclization of appropriate amino-precursors | Increased polarity, basicity, potential for metal coordination |
| In Aliphatic Chain | 1,5-Bis(cyclohexyloxy)pentane | Williamson ether synthesis with a diol and cyclohexyl halide | Increased flexibility and polarity of the linker |
| In Aliphatic Chain | 1,5-Bis(cyclohexylthio)pentane | Reaction of a dithiol with a cyclohexyl halide | Altered linker geometry and potential for metal coordination |
Stereoisomeric and Chiral Analog Exploration
The presence of substituted cyclohexane rings in these molecules introduces the possibility of stereoisomerism, which can have a profound impact on their physical and chemical properties. The relative orientation of substituents on the cyclohexane rings (cis/trans isomerism) and the potential for chirality open up avenues for creating materials with highly specific recognition and self-assembly properties. researchgate.net
The stereoselective synthesis of substituted cyclohexanes is a well-established field, with numerous methods available to control the diastereoselectivity of reactions. beilstein-journals.org For chiral, non-racemic analogs, strategies such as asymmetric synthesis or chiral resolution of racemic mixtures can be employed. nih.gov Chiral resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography. researchgate.net
Structure-Activity Relationship (SAR) Studies for Non-Biological Applications
The systematic modification of the structure of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- and its analogs allows for the establishment of structure-activity relationships (SAR) for various non-biological applications.
Gemini Surfactants: The basic structure of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- can be considered the hydrophobic core of a gemini (or dimeric) surfactant. By introducing hydrophilic head groups at the terminal positions of the cyclohexane rings, a novel class of surfactants can be synthesized. The distance between the two head groups, dictated by the length of the pentanediyl linker, is a critical parameter that influences the surfactant's properties, such as its critical micelle concentration (CMC), surface tension reduction, and aggregation behavior. mdpi.commdpi.com The nature of the cyclohexane rings as the hydrophobic moieties also contributes to the unique properties of these surfactants.
Table 4: Structure-Property Considerations for Non-Biological Applications
| Application | Key Structural Feature | Influence on Properties |
| Liquid Crystals | Molecular shape and rigidity | Determines mesophase type, clearing point, and optical properties. |
| Gemini Surfactants | Linker length and nature of head groups | Affects CMC, surface activity, and micelle morphology. |
| Specialty Polymers | Functional groups on rings or linker | Allows for incorporation into polymer chains, influencing thermal and mechanical properties. |
Future Research Directions and Emerging Paradigms for Cyclohexane, 1,1 1,5 Pentanediyl Bis
Integration into Supramolecular Assemblies and Host-Guest Chemistry
The unique topology of Cyclohexane (B81311), 1,1'-(1,5-pentanediyl)bis- makes it a compelling candidate for exploration in supramolecular chemistry. The two bulky, non-polar cyclohexane moieties connected by a flexible aliphatic linker could facilitate novel self-assembly behaviors and host-guest interactions.
Future research could focus on the self-assembly of appropriately functionalized derivatives. For instance, the introduction of hydrogen-bonding groups, such as urea (B33335) or amide functionalities, onto the cyclohexane rings could induce the formation of one-dimensional fibrous structures or more complex three-dimensional networks in solution and at interfaces. The flexible pentanediyl linker could allow for significant conformational adjustments, enabling the formation of dynamic, stimuli-responsive materials. Studies on bis-urea based bolaamphiphiles have demonstrated that slight structural modifications can significantly influence their self-assembly behavior, suggesting that the specific linker length in Cyclohexane, 1,1'-(1,5-pentanediyl)bis- could lead to unique aggregation properties.
In the realm of host-guest chemistry, the hydrophobic cavity that could be formed by the self-assembly of these molecules presents an interesting prospect. The non-polar nature of the cyclohexane rings and the pentanediyl chain could create an environment suitable for encapsulating small, non-polar guest molecules. The size and shape selectivity of such a host system would be dictated by the conformational flexibility of the linker and the packing of the cyclohexane units. Research in this area could explore the binding of various guests, from simple alkanes to more complex organic molecules, and investigate the thermodynamics and kinetics of complex formation.
| Research Direction | Potential Application | Key Molecular Features |
| Self-assembly of functionalized derivatives | Stimuli-responsive materials, soft matter | Flexible pentanediyl linker, bulky cyclohexane rings |
| Host-guest chemistry | Molecular recognition, encapsulation | Hydrophobic cavity formation |
Role in Renewable Resources and Bio-Derived Chemical Production
The increasing demand for sustainable chemical production provides a significant opportunity for research into the bio-derived synthesis of Cyclohexane, 1,1'-(1,5-pentanediyl)bis-. While currently likely derived from petrochemical sources, pathways originating from renewable feedstocks could be envisaged.
A plausible route could involve the use of biomass-derived platform molecules. For instance, furfural (B47365) and 5-hydroxymethylfurfural, which can be obtained from the dehydration of C5 and C6 sugars respectively, are versatile starting materials. nih.gov Research has demonstrated the synthesis of long-chain cycloalkanes from these furfurals and cyclic ketones like cyclohexanone (B45756), which can also be derived from biomass. nih.govmdpi.com A potential synthetic strategy for Cyclohexane, 1,1'-(1,5-pentanediyl)bis- could involve the coupling of a C5 building block, derivable from furfural, with two cyclohexanone molecules, followed by hydrogenation and hydrodeoxygenation steps. mdpi.com
Another avenue for exploration is the use of bio-based long-chain dicarboxylic acids. These can be produced through the fermentation of fatty acids from plant oils. A C17 dicarboxylic acid, for example, could be a precursor that, through a series of chemical transformations including cyclization and reduction, might yield the target molecule. The development of efficient catalytic systems for these transformations would be a critical area of research.
| Precursor | Potential Bio-based Source | Key Transformation |
| Furfural/Cyclohexanone | Hemicellulose/Lignin | Aldol condensation, hydrogenation, hydrodeoxygenation |
| Long-chain dicarboxylic acids | Plant oils (via fermentation) | Cyclization, reduction |
Exploration in Catalysis, either as a Ligand or Promoter
The structural characteristics of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- suggest its potential utility in the field of catalysis, either as a scaffold for ligand design or as a promoter.
As a ligand scaffold, the two cyclohexane rings could be functionalized with donor atoms such as phosphorus, nitrogen, or oxygen. The flexibility of the pentanediyl linker could allow the resulting bidentate ligand to adopt a range of coordination geometries, potentially influencing the activity and selectivity of a metal catalyst. The bulky cyclohexyl groups could also provide a specific steric environment around the metal center, which is a key factor in many catalytic transformations. Research could focus on synthesizing such ligands and evaluating their performance in reactions like cross-coupling, hydrogenation, and polymerization.
Alternatively, the parent hydrocarbon could function as a catalyst promoter or a component of a frustrated Lewis pair system. In certain polymerization reactions, organohalides have been shown to act as promoters, enhancing catalyst activity. While not a halide, the specific steric and electronic properties of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- could be investigated for similar effects in Ziegler-Natta or other polymerization systems. Furthermore, the functionalization of this molecule with both a Lewis acid and a Lewis base could lead to novel frustrated Lewis pairs for the activation of small molecules.
Finally, the catalytic functionalization of the C-H bonds within Cyclohexane, 1,1'-(1,5-pentanediyl)bis- itself represents a significant research direction. researchgate.netrsc.orgrsc.orgresearchgate.net Given the presence of multiple secondary and tertiary C-H bonds, achieving site-selective functionalization would be a challenge but could lead to a range of valuable derivatives. researchgate.netrsc.orgrsc.orgresearchgate.net
| Catalytic Role | Research Focus | Potential Impact |
| Ligand Scaffold | Synthesis of functionalized derivatives and their metal complexes | Development of new catalysts with unique steric and electronic properties |
| Promoter | Investigation in polymerization catalysis | Enhancement of catalyst activity and control of polymer properties |
| C-H Functionalization | Site-selective introduction of functional groups | Access to a library of novel derivatives for various applications |
Advanced Analytical Methodologies for Trace Analysis and Environmental Monitoring
As with any synthetic compound, understanding the environmental fate and developing sensitive analytical methods for the detection of Cyclohexane, 1,1'-(1,5-pentanediyl)bis- are crucial. Future research in this area will likely focus on adapting and refining existing techniques for hydrocarbon analysis to this specific molecule.
Given its non-polar, saturated hydrocarbon nature, gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) would be the primary analytical tools. The development of specific methods would involve optimizing chromatographic conditions to achieve good separation from other hydrocarbons that may be present in environmental matrices. For trace analysis, techniques such as solid-phase microextraction (SPME) could be employed for sample preconcentration, enhancing detection limits.
| Analytical Challenge | Proposed Methodology | Research Objective |
| Trace Detection | GC-MS, GC-FID with preconcentration (e.g., SPME) | Development of sensitive and selective methods for environmental samples |
| Environmental Fate | Laboratory degradation studies, metabolite identification | Understanding the persistence and transformation of the compound in the environment |
| Quantification | Development of certified reference materials | Ensuring accuracy and comparability of analytical data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
